molecular formula C12H23NO2 B3136037 tert-Butyl 2-Ethylpiperidine-1-carboxylate CAS No. 409061-22-9

tert-Butyl 2-Ethylpiperidine-1-carboxylate

Cat. No.: B3136037
CAS No.: 409061-22-9
M. Wt: 213.32 g/mol
InChI Key: TZODONUATMTJPI-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffold in Contemporary Chemical Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. acs.orgdicp.ac.cndigitellinc.com Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile scaffold for the construction of three-dimensional molecular architectures. The piperidine framework is a key component in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. digitellinc.com The introduction of substituents onto the piperidine ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. Chiral piperidines, in particular, are of significant interest as the stereochemistry of the substituents can dramatically influence their interaction with biological targets. dicp.ac.cn

Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Piperidine Chemistry

The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of the piperidine ring. Its popularity stems from its ease of introduction, typically through reaction with di-tert-butyl dicarbonate (B1257347) (Boc)₂O, and its facile removal under acidic conditions, while remaining stable to a wide range of other reagents. This orthogonality allows for selective manipulation of other functional groups within the molecule without affecting the protected piperidine nitrogen. The Boc group's steric bulk can also influence the stereochemical outcome of reactions at adjacent positions on the piperidine ring, providing a degree of diastereocontrol.

The table below summarizes the key features of the Boc protecting group in the context of piperidine chemistry.

FeatureDescription
Introduction Reaction of the piperidine nitrogen with di-tert-butyl dicarbonate ((Boc)₂O).
Cleavage Readily removed with mild to strong acids (e.g., trifluoroacetic acid, hydrochloric acid).
Stability Stable to basic, nucleophilic, and many reducing/oxidizing conditions.
Stereocontrol The bulky tert-butyl group can direct the approach of reagents, influencing stereoselectivity.
Solubility Often improves the solubility of piperidine derivatives in organic solvents.

Research Trajectories for tert-Butyl 2-Ethylpiperidine-1-carboxylate within Advanced Organic Synthesis

While specific, widespread research applications for this compound are not extensively documented in mainstream literature, its structure suggests significant potential as a chiral building block in advanced organic synthesis. The presence of an ethyl group at the 2-position introduces a stereocenter, making enantiomerically pure forms of this compound particularly valuable.

Synthesis of Chiral 2-Substituted Piperidines: The primary route to this compound and its enantiomers involves the asymmetric synthesis of 2-ethylpiperidine (B74283) followed by N-Boc protection. Key synthetic strategies include:

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of substituted pyridinium (B92312) salts is a powerful method for accessing enantioenriched piperidines. nih.gov

Chiral Auxiliaries: The use of chiral auxiliaries attached to the piperidine precursor can direct the stereoselective introduction of the ethyl group. acs.orgcdnsciencepub.com

Domino Reactions: Stereoselective domino reactions, such as the Mannich-Michael reaction, can construct the piperidine ring with high diastereoselectivity. cdnsciencepub.com

Potential Applications in Asymmetric Synthesis: As a chiral building block, this compound is a precursor to a variety of more complex molecules. Its research trajectories are likely to be in areas where the chiral 2-ethylpiperidine motif is a key structural element. Based on the applications of similar 2-substituted piperidines, potential research directions include:

Synthesis of Natural Products and Alkaloids: Many piperidine-containing natural products feature substitution at the 2-position. Enantiopure this compound could serve as a key intermediate in the total synthesis of such compounds. acs.org

Development of Novel Pharmaceutical Agents: The 2-substituted piperidine scaffold is present in numerous biologically active compounds. This building block could be utilized in the synthesis of new drug candidates for a range of therapeutic areas.

Ligand Development for Asymmetric Catalysis: Chiral piperidine derivatives are sometimes incorporated into ligands for asymmetric metal catalysis. The C2-ethyl substituent could impart specific steric and electronic properties to such ligands.

The physicochemical properties of this compound are crucial for its handling and reactivity in synthetic protocols. Below is a table of its predicted and known properties.

PropertyValue
Molecular Formula C₁₂H₂₃NO₂
Molecular Weight 213.32 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid
Boiling Point Not definitively reported, but estimated to be >200 °C at atmospheric pressure
Solubility Soluble in common organic solvents like dichloromethane (B109758), ethyl acetate (B1210297), and hexanes.
CAS Number Not consistently assigned or readily available in public databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-ethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZODONUATMTJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl 2 Ethylpiperidine 1 Carboxylate

Direct Synthetic Routes to tert-Butyl 2-Ethylpiperidine-1-carboxylate

Direct synthetic routes focus on the construction of the racemic 2-ethylpiperidine (B74283) core, followed by or concurrent with the introduction of the tert-butyloxycarbonyl (Boc) protecting group. These methods are often straightforward and suitable for producing the compound as a racemic mixture.

Strategies for Incorporating the Ethyl Substituent at C2 of the Piperidine (B6355638) Ring

The introduction of the ethyl group at the second position of the piperidine ring is the crucial step in these syntheses. A primary and industrially scalable method involves the catalytic hydrogenation of 2-ethylpyridine. This reaction reduces the aromatic pyridine (B92270) ring to a saturated piperidine ring, preserving the ethyl substituent at the C2 position. researchgate.net The process typically employs heterogeneous catalysts such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) under hydrogen pressure, often in an acidic solvent like glacial acetic acid to facilitate the reduction. researchgate.net Subsequent neutralization and purification yield 2-ethylpiperidine.

Alternative laboratory-scale methods include the nucleophilic addition of an ethyl group to a piperidine precursor. One such approach is the reaction of an organometallic reagent, like ethylmagnesium bromide (a Grignard reagent), with an appropriate electrophilic piperidine derivative. For instance, addition to an N-protected 2-piperidone (B129406) could be followed by reduction to install the ethyl group. Another strategy involves the direct alkylation of an N-Boc-piperidine enolate. This requires deprotonation at the C2 position using a strong base, such as s-butyllithium in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), to form a lithiated intermediate, which is then quenched with an ethyl halide (e.g., ethyl iodide).

StrategyPrecursorReagentsKey Transformation
Catalytic Hydrogenation 2-EthylpyridineH₂, PtO₂ or Pd/C, Acetic AcidReduction of the aromatic ring
Direct Alkylation N-Boc-piperidine1. s-BuLi/TMEDA 2. Ethyl iodideDeprotonation followed by nucleophilic substitution
Grignard Addition N-Boc-2-piperidone1. EtMgBr 2. Reducing agentNucleophilic addition to the carbonyl group

Concurrent Introduction of the Boc Moiety

The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen, preventing its participation in undesired side reactions and modifying the compound's solubility and handling characteristics. The Boc group is typically introduced after the formation of the 2-ethylpiperidine core. The standard procedure involves reacting 2-ethylpiperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine (B128534) or sodium hydroxide, in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran. atlantis-press.comgoogle.com

In some synthetic sequences, particularly those starting from a piperidine derivative that already contains a different protecting group, the introduction of the Boc moiety can be part of a deprotection-reprotection sequence. For instance, if the 2-ethylpiperidine ring is formed from a precursor with an N-benzyl group, this group can be removed via hydrogenolysis, and the resulting secondary amine can be directly treated with Boc₂O in a one-pot procedure to yield the final product. The Boc group is known to be stable under catalytic hydrogenation conditions using Pd/C, allowing for the reduction of other functional groups without its removal. researchgate.net

Enantioselective Synthesis of this compound

Many pharmaceutical applications require a single enantiomer of a chiral molecule. Therefore, enantioselective methods are paramount for producing optically pure this compound. These strategies create the chiral center at the C2 position with a specific three-dimensional orientation.

Asymmetric Catalysis for Piperidine Ring Formation

Asymmetric catalysis is a powerful tool for generating chiral compounds, offering high enantioselectivity and efficiency. A prominent method for synthesizing chiral 2-substituted piperidines is the asymmetric hydrogenation of corresponding pyridine derivatives. dicp.ac.cnnih.gov This transformation can be achieved using chiral transition-metal catalysts, often based on rhodium or iridium, complexed with chiral phosphine (B1218219) ligands. nih.gov For the synthesis of 2-ethylpiperidine, a 2-ethyl-substituted pyridine or a related activated precursor like an N-iminopyridinium ylide would be subjected to hydrogenation in the presence of a chiral catalyst, leading to the formation of one enantiomer in excess. nih.gov

Another catalytic approach involves the reductive transamination of pyridinium (B92312) salts. In this method, a rhodium catalyst facilitates a transfer hydrogenation using formic acid, where a chiral amine (e.g., (R)-1-phenylethylamine) not only acts as a hydrogen source but also replaces the original nitrogen substituent of the pyridine ring, inducing chirality in the final piperidine product with high diastereoselectivity. dicp.ac.cn

Catalytic MethodSubstrateCatalyst SystemOutcome
Asymmetric Hydrogenation 2-Ethylpyridine derivativeChiral Rhodium or Iridium complex with phosphine ligandsEnantioenriched 2-ethylpiperidine
Reductive Transamination N-Benzyl-2-ethylpyridinium salt[RhCp*Cl₂]₂, Chiral Amine, Formic AcidChiral N-substituted 2-ethylpiperidine

Enzymatic Kinetic Resolution Approaches

Enzymatic kinetic resolution is a bio-catalytic method that relies on the ability of enzymes, particularly lipases, to selectively react with one enantiomer of a racemic mixture, allowing the separation of the two. nih.govresearchgate.net To produce enantiopure 2-ethylpiperidine, a racemic mixture of a suitable derivative can be resolved.

For example, a racemic mixture of N-acetyl-2-ethylpiperidine could be subjected to hydrolysis catalyzed by a lipase. The enzyme would selectively hydrolyze the acetyl group from one enantiomer, producing an enantiomerically enriched amine and leaving the other enantiomer as the unreacted acetylated compound. These two products, now having different chemical properties, can be separated. A similar strategy involves the enantioselective acylation of racemic 2-ethylpiperidine, where the enzyme acylates one enantiomer, leaving the other unreacted. Lipases such as those from Candida antarctica (CALB) or Pseudomonas cepacia are commonly employed for these transformations. nih.govmdpi.commdpi.com The resolved, enantiopure 2-ethylpiperidine is then protected with a Boc group to furnish the final product.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a chemical reaction in a diastereoselective manner. wikipedia.org Once the desired stereocenter is created, the auxiliary is removed.

A well-established strategy involves the use of Evans oxazolidinone auxiliaries. wikipedia.orgnih.govsantiago-lab.comresearchgate.net In this approach, an oxazolidinone is acylated with a precursor that will eventually form the piperidine ring. The steric bulk of the auxiliary directs the α-alkylation of the resulting imide enolate. To synthesize 2-ethylpiperidine, a suitable precursor would be alkylated with an ethyl halide. The high diastereoselectivity of this step, followed by removal of the auxiliary and subsequent cyclization and Boc protection, would yield the enantiopure product.

Another powerful method utilizes SAMP/RAMP hydrazones, developed by Enders. wikipedia.orgmit.eduorgsyn.orgresearchgate.netresearchgate.net A ketone or aldehyde precursor is condensed with (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its (R)-enantiomer (RAMP) to form a chiral hydrazone. Deprotonation followed by alkylation with an ethyl halide occurs with high stereoselectivity. Subsequent cleavage of the hydrazone auxiliary reveals the chiral center. This methodology can be applied to an acyclic precursor which is then cyclized to form the desired 2-ethylpiperidine ring before N-protection.

Auxiliary TypeKey IntermediateKey Reaction
Evans Oxazolidinone N-Acyl oxazolidinoneDiastereoselective enolate alkylation
SAMP/RAMP Hydrazone Chiral hydrazoneDiastereoselective α-alkylation of the hydrazone

Construction of the Piperidine Ring System Bearing the Ethyl Group

The synthesis of the 2-ethylpiperidine ring is a critical step, which can be accomplished through two primary approaches: constructing the ring system with the ethyl group already incorporated into the acyclic precursor, or by modifying an existing unsaturated piperidine or pyridine ring.

Cyclization Reactions for Piperidine Scaffold Elaboration

Building the piperidine ring from an open-chain precursor allows for precise control over the placement of substituents. Various cyclization methods have been developed to achieve this transformation efficiently.

Radical cyclizations are powerful methods for forming C-C or C-heteroatom bonds and have been successfully applied to the synthesis of substituted piperidines. researcher.life These reactions typically involve the generation of a radical species that subsequently attacks an unsaturated moiety within the same molecule to form a cyclic product. The regioselectivity of the cyclization is governed by Baldwin's rules, with 6-exo-trig cyclizations being favored for the formation of six-membered rings.

A common strategy involves the cyclization of N-alkenyl-α-halo amides or related substrates. For the synthesis of a 2-ethylpiperidine derivative, a precursor such as an N-allyl-4-bromohexanamide can be employed. The reaction is typically initiated by a radical initiator, like azobisisobutyronitrile (AIBN), in the presence of a radical mediator, such as tributyltin hydride (Bu₃SnH) or the more environmentally benign tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH). nih.gov The choice of mediator can unexpectedly enhance diastereoselectivity. nih.gov The process involves the formation of a carbon-centered radical which then cyclizes onto the alkene, followed by reduction of the resulting cyclic radical to yield the piperidine ring.

Table 1: Radical Cyclization Mediators and Observed Diastereoselectivity

Mediator Typical Diastereomeric Ratio (trans:cis) Reference
Tributyltin hydride (Bu₃SnH) 3:1 to 6:1 nih.gov
Tris(trimethylsilyl)silane ((TMS)₃SiH) Up to 99:1 nih.gov

Data reflects general findings for 2,4-disubstituted piperidines, applicable to the synthesis of 2-ethyl derivatives.

The enhancement in diastereoselectivity with (TMS)₃SiH is attributed to a slower trapping of the intermediate piperidine radical, allowing for a cascade process that selectively rearranges the minor stereoisomer. nih.gov

Intramolecular hydroamination involves the addition of an N-H bond across a C-C multiple bond within the same molecule. This atom-economical reaction is an effective method for synthesizing nitrogen-containing heterocycles, including piperidines. nih.gov The reaction can be catalyzed by various agents, including Brønsted acids, alkali metals, or transition metal complexes.

For the preparation of a 2-ethylpiperidine scaffold, a suitable precursor would be an N-protected hept-6-en-1-amine derivative. The presence of an electron-withdrawing group on the nitrogen atom facilitates the cyclization when catalyzed by strong Brønsted acids like triflic acid or sulfuric acid. nih.govresearchgate.net The reaction proceeds via protonation of the alkene, followed by nucleophilic attack by the protected amino group to form the six-membered ring. Gold-catalyzed tandem reactions involving intramolecular alkyne hydroamination have also been developed, offering a pathway to stereodivergent synthesis of substituted pyrrolidines, with principles that can be extended to piperidine systems. rsc.org

Reductive cyclization offers another route to the piperidine ring. One such strategy involves the cyclization of 6-oxoamino acid derivatives. whiterose.ac.uk In this approach, a precursor like a derivative of 5-aminoheptanoic acid can be cyclized through the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding piperidine.

More recently, electroreductive cyclization has emerged as a viable technique. beilstein-journals.orgresearchgate.net This method uses an electrochemical cell to reduce a substrate, generating a radical anion that initiates the cyclization. For instance, the reaction between an appropriate imine and a terminal dihaloalkane can be conducted in a flow microreactor. beilstein-journals.orgresearchgate.net The imine is reduced at the cathode to a radical anion, which then undergoes nucleophilic attack on the dihaloalkane, followed by a second reduction and subsequent intramolecular cyclization to yield the piperidine derivative. beilstein-journals.org This method often provides good yields and can be scaled up using continuous electrolysis. researchgate.net

Catalytic Hydrogenation and Reduction of Piperidine Precursors

An alternative to building the ring from an acyclic precursor is to start with an existing six-membered nitrogen-containing heterocycle, such as a pyridine or a dihydropyridine (B1217469), and reduce it to the saturated piperidine ring.

The catalytic hydrogenation of pyridine derivatives is a widely used industrial method for the production of piperidines. wikipedia.org To synthesize this compound, the process would begin with 2-ethylpyridine. This precursor is subjected to hydrogenation under high pressure using a metal catalyst, such as rhodium, ruthenium, platinum, or nickel.

The stereoselectivity of this reduction is a critical consideration, as it establishes the stereochemistry at the C2 position. The use of chiral catalysts or auxiliaries can induce asymmetry, leading to the formation of a specific enantiomer of 2-ethylpiperidine. For example, hydrogenation of a dihydropyridine precursor derived from a Suzuki coupling can be achieved using a palladium catalyst. A one-pot procedure involving Suzuki coupling followed by hydrogenation with a palladium on carbon (Pd/C) catalyst and a hydrogen source like ammonium (B1175870) formate (B1220265) (NH₄HCO₂) has been shown to be effective. rsc.org

Table 2: Conditions for Hydrogenation of Dihydropyridine Precursors

Catalyst System Hydrogen Source Base Solvent Temperature Reference
PdXPhosG2, 10% Pd/C NH₄HCO₂ K₃PO₄ 1,4-Dioxane/Water 80 °C then RT rsc.org
Pd(dppf)Cl₂·DCM H₂ (balloon) K₂CO₃ 1,4-Dioxane/Water 80 °C then RT rsc.org

These conditions were optimized for the synthesis of 4-arylpiperidines and are indicative of the methodologies applicable to related structures.

Following the successful reduction and formation of 2-ethylpiperidine, the final step is the protection of the secondary amine. This is typically achieved by reacting the 2-ethylpiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine or sodium bicarbonate, to yield the target compound, this compound. nbinno.com

Reduction of Piperidinone Intermediates

One viable synthetic route to this compound involves the chemical modification and subsequent reduction of piperidinone intermediates. This strategy allows for the introduction of the C2-ethyl substituent prior to the formation of the fully saturated piperidine ring. A common precursor for this approach is N-Boc-2-piperidone.

The introduction of the ethyl group can be achieved through the reaction of the lactam carbonyl with an organometallic nucleophile, such as a Grignard reagent. For instance, the treatment of a related N-substituted-4-piperidone with ethylmagnesium iodide has been shown to successfully add the ethyl group to the carbonyl carbon, yielding a tertiary alcohol intermediate (a 4-hydroxy-4-ethylpiperidine derivative) zenodo.org. Applying this principle to an N-Boc-2-piperidone would involve the addition of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) to the C2-carbonyl group. This reaction forms a hemiaminal intermediate.

Subsequent reduction of this intermediate is required to yield the final 2-ethylpiperidine product. This transformation can be accomplished using various reducing agents. The reduction of the related N-Boc-4-piperidone, following an initial reaction, has been successfully carried out using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) to yield the corresponding substituted piperidine. This two-step sequence of Grignard addition followed by reduction represents a plausible method for converting a piperidinone into the desired C2-ethyl substituted product.

Functionalization of Pre-formed N-Boc-Piperidine Skeletons

An alternative and widely utilized strategy involves the direct functionalization of the intact tert-Butyl piperidine-1-carboxylate (N-Boc-piperidine) ring. This approach leverages the directing effect of the N-Boc group to achieve regioselective substitution, particularly at the C2 position.

The tert-butyloxycarbonyl (Boc) protecting group is instrumental in facilitating regioselective deprotonation at the C2 (α) position of the piperidine ring. This is achieved through directed metalation, a process where the organolithium base is directed to the adjacent C-H bond by coordination with the carbonyl oxygen of the Boc group.

The reaction is typically carried out at low temperatures (-78 °C) using a strong, sterically hindered base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) nih.gov. This process selectively removes a proton from the C2 position, generating a configurationally unstable 2-lithio-N-Boc-piperidine intermediate nih.govresearchgate.net. The formation of this organolithium species is the key step that enables subsequent functionalization specifically at the C2 carbon. For enantioselective syntheses, chiral ligands like (-)-sparteine (B7772259) or a (+)-sparteine surrogate can be used in place of TMEDA to achieve a catalytic dynamic resolution (CDR) of the racemic organolithium intermediate nih.gov.

Once the C2-lithiated N-Boc-piperidine is formed, the ethyl group can be introduced by two primary methods: direct alkylation or palladium-catalyzed cross-coupling.

Alkylation: The most direct method involves quenching the organolithium intermediate with an ethyl electrophile. The C2-anion readily reacts with alkyl halides in a nucleophilic substitution reaction. The use of iodoethane (B44018) or bromoethane (B45996) as the electrophile would result in the formation of the C-C bond at the C2 position, yielding this compound acs.orgwhiterose.ac.uk. The reaction's success and yield can be influenced by the choice of solvent and the specific reaction conditions.

Cross-Coupling: For more complex couplings, particularly with sp²-hybridized carbons, the Negishi cross-coupling reaction is a powerful tool. This involves a transmetalation step where the initially formed 2-lithio-N-Boc-piperidine is treated with a zinc salt, typically zinc chloride (ZnCl₂), to form a more stable organozinc intermediate whiterose.ac.uknih.gov. This organozinc species can then undergo a palladium-catalyzed cross-coupling reaction with an appropriate electrophile. While commonly used for aryl and vinyl groups, this methodology can be adapted for alkyl groups nih.govresearchgate.net. The reaction requires a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), and a phosphine ligand. The choice of ligand is crucial for the reaction's efficiency bucknell.edu.

Process Optimization and Scalability in the Synthesis of this compound

Moving from a laboratory-scale procedure to a scalable industrial process requires rigorous optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and product quality.

Optimizing the synthesis of 2-substituted N-Boc-piperidines involves the systematic adjustment of several key variables. For enantioselective processes, such as the catalytic dynamic resolution (CDR) mentioned earlier, both yield and enantiomeric ratio (er) are critical outputs.

Solvent Effects: The choice of solvent can significantly impact the reaction outcome. In the CDR-Negishi coupling sequence for C2-arylation, switching the solvent from methyl tert-butyl ether (MTBE) to diethyl ether (Et₂O) was found to improve both the yield and the enantiomeric ratio nih.gov.

Stoichiometry and Catalyst Loading: The amounts of reagents and catalysts are crucial. For the CDR of 2-lithio-N-Boc-piperidine, it was discovered that lowering the loading of the chiral ligand from 10 mol% to 5 mol% surprisingly increased the enantiomeric ratio of the product from 90:10 to 94:6 nih.gov. Similarly, in kinetic resolution studies of related piperidines, careful adjustment of the equivalents of the organolithium base and chiral ligand was necessary to achieve high enantiomer ratios for the recovered starting material and the product acs.org.

Temperature and Time: Lithiation reactions are highly temperature-sensitive, typically requiring cryogenic conditions (-78 °C) to ensure stability of the organometallic intermediates and control selectivity. The duration of the lithiation and the subsequent coupling steps are also optimized to maximize conversion while minimizing the formation of by-products. Scale-up of these reactions has been successfully demonstrated at the gram scale, indicating their potential for larger-scale production acs.org.

The table below summarizes the optimization of a Catalytic Dynamic Resolution (CDR) for the arylation of N-Boc-piperidine, illustrating the impact of solvent and catalyst loading on reaction outcomes.

Ligand Development: The development of new chiral ligands is essential for improving the enantioselectivity and scope of asymmetric reactions. For instance, the creation of synthetic "(+)-sparteine surrogates" has been crucial for accessing products with the opposite stereochemistry to that obtained with the naturally occurring (-)-sparteine, thereby enhancing the versatility of the asymmetric lithiation methodology nih.gov. In Negishi couplings, the use of bulky, electron-rich phosphine ligands, such as RuPhos, has been shown to inhibit side reactions and lead to higher yields bucknell.edu.

Catalyst Recycling: For palladium-catalyzed cross-coupling reactions, the development of efficient recycling protocols is of high importance. While heterogeneous catalysts on solid supports are one approach, methods for recovering homogeneous catalysts are also being explored. One advanced technique involves the extraction of palladium using supercritical CO₂ in combination with complexing polymers. This method offers a potentially green and efficient way to recover the precious metal from the reaction mixture for reuse, reducing both waste and cost.

Chemical Transformations and Derivatization Strategies for Tert Butyl 2 Ethylpiperidine 1 Carboxylate

Reactions Involving the Piperidine (B6355638) Nitrogen and Boc Group

The N-Boc group is a cornerstone of modern organic synthesis, providing a reliable method for protecting the nitrogen atom of the piperidine ring. Its controlled removal and the subsequent functionalization of the nitrogen are fundamental strategies in the elaboration of the parent molecule.

The removal of the Boc group is a common and critical step in the synthetic utility of tert-butyl 2-ethylpiperidine-1-carboxylate. This deprotection exposes the secondary amine, which can then undergo a variety of N-functionalization reactions.

Standard acidic conditions are typically employed for Boc deprotection. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH2Cl2) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol (B129727) are effective. nih.gov For substrates sensitive to strong acids, milder methods have been developed. For instance, oxalyl chloride in methanol has been reported as a mild and selective method for the deprotection of N-Boc groups in various aliphatic, aromatic, and heterocyclic compounds. nih.gov Another approach involves thermolytic deprotection, which can be achieved in continuous flow systems, offering a high degree of control and selectivity, particularly when other protecting groups are present. acs.org

Once the Boc group is removed to yield 2-ethylpiperidine (B74283), the resulting secondary amine is a versatile nucleophile. nih.gov It can be subjected to a wide range of N-functionalization reactions, including:

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces a new alkyl group on the nitrogen atom. For example, reaction with 1-bromopropane (B46711) in the presence of a base like potassium carbonate (K2CO3) yields N-propyl-2-ethylpiperidine. nih.gov

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the formation of N-arylpiperidines.

N-Acylation: Treatment with acyl chlorides or anhydrides provides the corresponding N-acyl derivatives.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, is a powerful method for introducing substituted alkyl groups.

These N-functionalization reactions are integral to the synthesis of a diverse array of biologically active molecules and complex natural products.

Reaction Type Reagents and Conditions Product Type
Boc DeprotectionTrifluoroacetic acid (TFA), CH2Cl22-Ethylpiperidine
N-Alkylation1-Bromopropane, K2CO3N-Propyl-2-ethylpiperidine
N-ArylationAryl halide, Palladium catalyst, BaseN-Aryl-2-ethylpiperidine
N-AcylationAcyl chloride, BaseN-Acyl-2-ethylpiperidine

The nitrogen atom of the piperidine ring can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxides are valuable intermediates in their own right.

For instance, N-oxides can be used to direct C-H functionalization at the α-position of the piperidine ring. acs.org Treatment of an N-alkyl piperidine N-oxide with an activating agent like pivaloyl chloride can lead to the formation of an endo-cyclic iminium ion. acs.org This electrophilic species can then be trapped by a variety of nucleophiles, including alkyl iodides, to introduce new substituents at the C2 or C6 positions of the piperidine ring. acs.org This strategy provides a powerful tool for the late-stage functionalization of complex piperidine-containing molecules. acs.org

Transformations of the Ethyl Substituent at C2

The ethyl group at the C2 position of the piperidine ring provides another handle for chemical modification. These transformations can involve oxidation, reduction, or chain elongation, further expanding the synthetic utility of the parent molecule.

The ethyl group can be oxidized to introduce new functional groups. For example, Wacker oxidation, which employs a palladium catalyst and an oxidant such as copper(I) chloride and oxygen, can convert a terminal alkene to a methyl ketone. nih.gov While the ethyl group itself is not a terminal alkene, related transformations can be envisioned to introduce a carbonyl group.

Conversely, if the ethyl group were to be modified to contain a reducible functional group, such as a ketone or an ester, it could be reduced using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

The ethyl group can be further elaborated through chain elongation reactions. This could involve, for example, conversion to a leaving group followed by nucleophilic substitution, or deprotonation at the α-position to the piperidine ring followed by reaction with an electrophile. However, direct deprotonation of the ethyl group can be challenging.

A more common strategy involves the deprotonation of the N-Boc piperidine at the C2 position using a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). nih.govnih.gov The resulting 2-lithio-N-Boc-piperidine can then be reacted with a variety of electrophiles to introduce new substituents at the C2 position. nih.govnih.gov While this does not directly modify the existing ethyl group, it provides a route to a wide range of 2-substituted piperidines that can be seen as analogs of this compound.

Reactions on the Piperidine Ring System of this compound

The piperidine ring itself can be a site for chemical transformations, although these are often more challenging than reactions involving the nitrogen or the C2-substituent.

One of the most powerful methods for functionalizing the piperidine ring is through directed metalation. As mentioned previously, deprotonation at the C2 position is a well-established method for introducing substituents at this position. nih.govnih.gov Less commonly, functionalization at other positions of the piperidine ring can be achieved. For example, ligand-controlled palladium-catalyzed β-arylation of N-Boc-piperidines has been reported, allowing for the introduction of aryl groups at the C3 position. rsc.org This reaction proceeds through a sequence of C-H activation and reductive elimination, with the regioselectivity being controlled by the choice of phosphine (B1218219) ligand. rsc.org

Photocatalytic methods have also emerged as a powerful tool for the functionalization of saturated N-heterocycles. chemrxiv.org For example, a flavin-based photocatalyst can be used to generate a Boc-stabilized iminium ion, which can then undergo either α-hydroxylation or β-elimination, depending on the choice of base. chemrxiv.org This provides a route to a variety of functionalized piperidines. chemrxiv.org

Reaction Type Position Reagents and Conditions Product Type
Directed MetalationC2s-BuLi, TMEDA, Electrophile2-Substituted Piperidine
β-ArylationC3Palladium catalyst, Ligand, Aryl halide3-Arylpiperidine
Photocatalytic HydroxylationC2Photocatalyst, Base2-Hydroxypiperidine

Nucleophilic Substitution Reactions

Direct nucleophilic substitution on the saturated carbocyclic ring of this compound is not feasible as it lacks an inherent leaving group. Therefore, derivatization via nucleophilic substitution necessitates a preliminary functionalization step to introduce a suitable leaving group, such as a halide or a sulfonate ester, onto the piperidine ring. This two-step sequence, while synthetically viable, is less common than constructing a desired polysubstituted piperidine from acyclic precursors.

The strategy would first involve a regioselective halogenation. While free-radical halogenation can be difficult to control on a piperidine ring with multiple methylene (B1212753) groups, modern C-H functionalization methodologies could potentially install a leaving group at a specific position. For instance, a hypothetical bromination could yield an intermediate such as tert-butyl 2-ethyl-x-bromopiperidine-1-carboxylate.

Once this halogenated intermediate is formed, it can serve as an electrophile for a range of nucleophiles in classic SN2 reactions. The success and rate of these substitutions would depend on the stereochemistry of the leaving group and steric hindrance posed by the adjacent substituents.

Below is a representative table of potential nucleophilic substitution reactions on a hypothetical tert-butyl 2-ethyl-6-bromopiperidine-1-carboxylate intermediate.

NucleophileReagent ExampleProduct ClassResulting C6-Substituent
AzideSodium Azide (NaN3)6-Azidopiperidine-N3
CyanideSodium Cyanide (NaCN)6-Cyanopiperidine-CN
AlkoxideSodium Methoxide (NaOMe)6-Methoxypiperidine-OCH3
ThiolateSodium Thiophenoxide (NaSPh)6-(Phenylthio)piperidine-SPh
Malonate EsterDiethyl malonate6-(Dialkoxycarbonylmethyl)piperidine-CH(COOEt)2

Carbon-Carbon Bond Forming Reactions on the Ring

A more direct and widely utilized strategy for the functionalization of N-Boc piperidines involves directed metalation followed by quenching with a carbon-based electrophile. The N-Boc group is an effective directed metalation group, facilitating the deprotonation of an adjacent α-carbon with a strong base.

In the case of this compound, the presence of the C2-ethyl group makes deprotonation at the C2 position sterically hindered and electronically unfavorable. Consequently, lithiation occurs regioselectively at the C6 position. researchgate.net Treatment with a strong base, typically sec-butyllithium (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), generates a configurationally stable C6-lithiated intermediate.

This nucleophilic organolithium species can then react with a diverse array of electrophiles to forge a new carbon-carbon bond at the C6 position, leading to the formation of 2,6-disubstituted piperidine derivatives. This method provides a powerful and convergent approach to complex piperidine structures.

The following table summarizes various carbon-carbon bond-forming reactions starting from this compound via C6-lithiation.

Electrophile ClassElectrophile ExampleReaction ConditionsProduct Class
Alkyl HalideIodomethane (CH3I)s-BuLi/TMEDA, THF, -78 °C then CH3I2-Ethyl-6-methylpiperidine
AldehydeBenzaldehyde (PhCHO)s-BuLi/TMEDA, THF, -78 °C then PhCHO2-Ethyl-6-(hydroxy(phenyl)methyl)piperidine
KetoneAcetone ((CH3)2CO)s-BuLi/TMEDA, THF, -78 °C then (CH3)2CO2-Ethyl-6-(1-hydroxy-1-methylethyl)piperidine
Isocyanate2,6-Dimethylphenyl isocyanates-BuLi/TMEDA, THF, -78 °C then ArNCO2-Ethylpiperidine-6-carboxamide
Aryl Halide (via transmetalation)Bromobenzene (PhBr)1) s-BuLi/TMEDA 2) ZnCl2 3) Pd catalyst, PhBr2-Ethyl-6-phenylpiperidine

This regioselective C-H activation and subsequent functionalization at the C6 position represent a robust strategy for elaborating the structure of this compound, enabling access to a wide variety of cis- and trans-2,6-disubstituted piperidines, which are valuable building blocks in synthetic chemistry. researchgate.net

Applications in Advanced Organic Synthesis and Chemical Research

tert-Butyl 2-Ethylpiperidine-1-carboxylate as a Chiral Building Block

The presence of a stereocenter at the C2 position allows this compound to function as a chiral building block. Enantiomerically pure forms of this and closely related 2-substituted piperidines are instrumental in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is critical for the biological activity of the target molecule.

The 2-substituted N-Boc piperidine (B6355638) framework is a cornerstone in the enantioselective synthesis of various piperidine-containing alkaloids. These natural products exhibit a wide range of biological activities and often feature complex, stereochemically rich structures. Research has demonstrated that chiral 2-allyl-N-Boc-piperidine, a close structural analog of the 2-ethyl derivative, is a versatile precursor for the total synthesis of several quinolizidine (B1214090) alkaloids. This established synthetic utility highlights the role of such building blocks in achieving stereocontrol in alkaloid synthesis.

A general method for preparing enantiopure 2-substituted piperidines has been successfully applied to the synthesis of complex natural products. By leveraging these chiral synthons, chemists can construct intricate alkaloid frameworks with high enantiomeric purity.

Table 1: Examples of Natural Alkaloids Synthesized Using a 2-Substituted N-Boc-Piperidine Building Block This interactive table summarizes key alkaloids synthesized using a methodology applicable to chiral 2-substituted piperidines.

Alkaloid Class Significance
(+)-Pelletierine Piperidine Alkaloid Known for its historical use as an anthelmintic agent.
(-)-Lasubine II Quinolizidine Alkaloid A member of the Lythraceae family of alkaloids.

Beyond single-ring alkaloids, this compound and its analogs are valuable starting materials for constructing more complex polycyclic and heterocyclic systems. The piperidine ring serves as a rigid scaffold upon which additional rings can be fused or bridged, leading to intricate molecular architectures found in many biologically active compounds.

The synthesis of quinolizidine alkaloids, for example, involves the elaboration of the 2-substituted piperidine into a bicyclic system. This transformation showcases the utility of the initial building block in directing the formation of subsequent rings. The piperidine core is central to numerous tetracyclic bis-piperidine alkaloids isolated from marine sponges, which are known for their complex structures and significant antiproliferative activities. While the syntheses of these highly complex molecules are challenging, they underscore the importance of the piperidine unit as a foundational element in polycyclic natural product chemistry.

Utilization in Medicinal Chemistry Research and Development

In medicinal chemistry, the N-Boc-2-ethylpiperidine scaffold is a privileged structure. The piperidine ring is a common motif in many approved drugs, particularly those targeting the central nervous system, due to its ability to impart favorable pharmacokinetic properties and serve as a versatile scaffold for orienting functional groups toward biological targets.

Structurally related Boc-protected piperidines are frequently employed as key intermediates in the synthesis of novel pharmaceutical candidates. The Boc group provides robust protection of the nitrogen atom during multi-step synthetic sequences, allowing for selective modifications elsewhere in the molecule, and can be cleanly removed under acidic conditions in a final step. This strategy has been used to develop compounds targeting a range of diseases. For instance, piperidine derivatives are central to the development of novel agents against drug-resistant tuberculosis and in the creation of potent epoxide hydrolase inhibitors for treating neuropathic pain.

Table 2: Application of Piperidine Intermediates in Pharmaceutical Synthesis This interactive table provides examples of therapeutic areas where piperidine building blocks are crucial.

Therapeutic Area Target/Compound Class Role of Piperidine Intermediate
Oncology CDK9 Inhibitors, Ibrutinib Forms a core part of the final active pharmaceutical ingredient.
Infectious Disease Anti-tuberculosis agents Serves as a key structural scaffold for thioridazine (B1682328) derivatives.
Neurology Neuropathic Pain Used in the synthesis of soluble epoxide hydrolase inhibitors.

G Protein-Coupled Receptors (GPCRs) are a major class of drug targets, and the piperidine scaffold is a well-established structural motif in the design of GPCR ligands. Its conformational rigidity and ability to present substituents in defined spatial orientations make it ideal for achieving specific and high-affinity binding to receptor pockets. While extensive research specifically documenting the use of this compound as a direct precursor for GPCR ligands is not widely published, the broader class of 2-substituted piperidines is of significant interest in this field. The synthesis of antagonists for receptors like the calcitonin gene-related peptide (CGRP) receptor has successfully utilized substituted piperidine precursors, demonstrating the principle and potential of this chemical class in targeting GPCRs.

The utility of the piperidine framework extends beyond pharmaceuticals into the agrochemical sector. Piperidine-containing compounds are utilized as active ingredients in fungicides, insecticides, and herbicides. ccspublishing.org.cn The structural flexibility of the piperidine ring allows for conformational changes that can enhance binding affinity to specific biological targets in pests. ccspublishing.org.cn

Derivatives of piperidine are found in commercial agrochemicals, highlighting the industrial relevance of this heterocyclic system. ccspublishing.org.cn For example, the natural product piperine, which contains a piperidine moiety, and its synthetic derivatives have shown significant insecticidal properties. nih.gov Furthermore, complex synthetic insecticides such as Spiropidion incorporate a spirocyclic piperidine ring system. As a versatile synthetic intermediate, this compound serves as a valuable specialty chemical for constructing such complex and proprietary molecules for the crop protection industry.

Stereochemical Aspects in the Synthesis and Reactivity of Tert Butyl 2 Ethylpiperidine 1 Carboxylate

Inherent Chirality of the C2-Ethyl Substituent and the Piperidine (B6355638) Ring

The structure of tert-butyl 2-ethylpiperidine-1-carboxylate features a chiral center at the C2 position of the piperidine ring, where the ethyl group is attached. This results in the existence of two enantiomers, the (R)- and (S)-forms. The presence of the bulky tert-butyloxycarbonyl (Boc) group on the nitrogen atom significantly influences the stereochemical environment of the molecule.

The piperidine ring itself is not planar and adopts a chair conformation to minimize steric strain. Due to the presence of the C2-ethyl substituent, two diastereomeric chair conformations are possible for each enantiomer. In these conformations, the ethyl group can occupy either an axial or an equatorial position. The relative stability of these conformers is dictated by the steric interactions between the substituents on the ring.

Generally, for monosubstituted cyclohexanes and piperidines, the equatorial position is favored for a substituent to avoid 1,3-diaxial interactions. However, the presence of the N-Boc group can alter this preference.

Diastereoselective and Enantioselective Control in Chemical Transformations

The synthesis of specific stereoisomers of this compound requires precise control over the stereochemistry during chemical transformations. Various strategies have been developed for the diastereoselective and enantioselective synthesis of 2-substituted piperidines.

One powerful method for the enantioselective synthesis of 2-substituted N-Boc-piperidines is the catalytic dynamic resolution of N-Boc-2-lithiopiperidine. nih.gov This method involves the deprotonation of N-Boc-piperidine to form a racemic 2-lithio species, which is then resolved using a chiral ligand in the presence of an electrophile. nih.gov This approach allows for the synthesis of either enantiomer of the 2-substituted piperidine with high enantioselectivity. nih.gov

For instance, the reaction of N-Boc-2-lithiopiperidine with an ethylating agent in the presence of a suitable chiral ligand could theoretically yield enantiomerically enriched tert-butyl (R)-2-ethylpiperidine-1-carboxylate or tert-butyl (S)-2-ethylpiperidine-1-carboxylate. The choice of the chiral ligand is crucial for the stereochemical outcome of the reaction.

Diastereoselective control can be achieved in reactions such as catalytic hydrogenation of a corresponding 2-ethyl-dihydropyridine precursor or by using chiral auxiliaries. The stereochemical outcome of these reactions is often dependent on the catalyst, solvent, and reaction conditions.

Remote Stereocenter Discrimination in Enzyme-Catalyzed Reactions

Enzyme-catalyzed reactions are known for their high stereoselectivity and can be employed for the kinetic resolution of racemic mixtures or for the asymmetric synthesis of chiral compounds. However, specific data on enzyme-catalyzed reactions involving this compound is limited in the available scientific literature.

While enzymatic resolutions have been successfully applied to other piperidine derivatives, such as 2-piperidineethanol, the substrate specificity of enzymes means that these results cannot be directly extrapolated to this compound. nih.gov The bulky N-Boc group and the ethyl substituent at the C2 position would present a unique substrate for enzymatic recognition and transformation.

Future research may explore the use of lipases, esterases, or other enzymes for the kinetic resolution of racemic this compound, potentially providing an efficient route to the enantiomerically pure forms of this compound.

Conformational Preferences and Their Influence on Reactivity

The piperidine ring in this compound typically exists in a chair conformation. The orientation of the C2-ethyl group, either axial or equatorial, has a profound impact on the molecule's reactivity.

For N-acylpiperidines with a substituent at the 2-position, there is a notable preference for the substituent to occupy the axial position. nih.gov This is attributed to a phenomenon known as pseudoallylic strain (or A(1,3) strain), which arises from the steric interaction between the 2-substituent and the acyl group on the nitrogen. nih.gov The partial double-bond character of the N-C(O) bond brings the Boc group into a more planar arrangement with the nitrogen, leading to steric hindrance with an equatorial substituent at the C2 position. To alleviate this strain, the C2-substituent preferentially adopts an axial orientation. nih.gov

This conformational preference influences the reactivity of the molecule. For example, an axially oriented ethyl group is more sterically hindered from one face, which can direct the approach of reagents in subsequent reactions, leading to high diastereoselectivity. The conformational equilibrium can also be influenced by solvent and temperature, which in turn can affect the stereochemical outcome of reactions.

The interplay between the inherent chirality, the control of stereochemistry in synthesis, and the conformational preferences of this compound are crucial for its application in various fields of chemistry.

Computational and Theoretical Investigations of Tert Butyl 2 Ethylpiperidine 1 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties and reactivity. For a molecule like tert-butyl 2-ethylpiperidine-1-carboxylate, these methods can provide deep insights into its behavior at an electronic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It is frequently employed to predict geometries, energies, and other electronic properties of organic compounds. For this compound, DFT calculations would typically be performed using a functional such as B3LYP, paired with a basis set like 6-31G(d,p) or larger to ensure accurate results. nih.gov

Such calculations for similar N-Boc-piperidine derivatives have been used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This is crucial for understanding the conformational preferences of the piperidine (B6355638) ring and the orientation of the ethyl and tert-butoxycarbonyl groups.

Calculate Vibrational Frequencies: Predict the infrared (IR) spectrum of the molecule, which can be used to compare with experimental data and confirm the structure.

Determine Thermodynamic Properties: Calculate properties such as enthalpy, entropy, and Gibbs free energy, which are essential for understanding the stability of the molecule and the thermodynamics of reactions it might undergo.

Map Molecular Electrostatic Potential (MEP): Visualize the charge distribution on the molecule's surface. The MEP map helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of potential chemical reactions. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The energies and spatial distributions of these orbitals provide critical information about a molecule's ability to donate or accept electrons.

For this compound, FMO analysis would involve:

Calculating HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ionization potential and its ability to act as an electron donor (nucleophile). The energy of the LUMO is related to its electron affinity and its ability to act as an electron acceptor (electrophile).

Determining the HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Visualizing Orbital Distributions: Mapping the spatial distribution of the HOMO and LUMO can pinpoint the specific atoms or regions of the molecule that are most likely to be involved in chemical reactions.

A hypothetical FMO analysis for this compound would likely show the HOMO localized around the nitrogen atom of the piperidine ring, indicating its nucleophilic character. The LUMO might be distributed over the carbonyl group of the tert-butoxycarbonyl protecting group, suggesting its electrophilic nature.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies can map out the entire reaction pathway. This involves:

Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products. The geometry and energy of the transition state are crucial for understanding the reaction's kinetics.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to occur. This allows for the prediction of reaction rates and the feasibility of a proposed mechanism.

Identifying Intermediates: Locating any stable or metastable intermediates that may be formed during the course of the reaction.

For instance, a computational study on the deprotonation of N-Boc-piperidine, a related compound, has been conducted to understand the reaction mechanism and the factors influencing its stereoselectivity. nih.gov A similar approach could be applied to reactions involving this compound to gain a detailed understanding of the reaction dynamics.

Prediction of Stereochemical Outcomes in Asymmetric Syntheses

Many synthetic routes leading to or utilizing substituted piperidines are stereoselective. Computational methods can be employed to predict and rationalize the stereochemical outcomes of such asymmetric syntheses. For this compound, which is a chiral molecule, computational studies could:

Model Diastereomeric Transition States: In reactions that create a new stereocenter, there are often multiple possible transition states leading to different stereoisomers. By calculating the relative energies of these diastereomeric transition states, it is possible to predict which stereoisomer will be the major product.

Analyze Catalyst-Substrate Interactions: In catalyzed reactions, computational models can be used to study the interactions between the catalyst, the substrate (this compound or its precursor), and the reagents. This can reveal the origin of the stereoselectivity and aid in the design of more efficient catalysts.

For example, computational investigations into the enantioselective deprotonation of N-Boc-piperidine have provided insights into how the choice of chiral ligand influences the stereochemical outcome. nih.gov This type of analysis would be directly applicable to understanding and predicting the stereochemistry in syntheses involving this compound.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of tert-Butyl 2-Ethylpiperidine-1-carboxylate in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) experiments, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. Due to the rotational restriction imposed by the bulky tert-butoxycarbonyl (Boc) group, some signals may appear broadened. nih.gov The predicted chemical shifts (δ) in a typical solvent like deuterochloroform (CDCl₃) are detailed in the table below.

Predicted ¹H NMR Data for this compound (in CDCl₃)

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2 (piperidine) ~4.2 - 4.4 Multiplet -
H-6 (piperidine, axial) ~2.7 - 2.9 Multiplet (td) J ≈ 12-13, 3-4
H-6 (piperidine, equatorial) ~3.9 - 4.1 Multiplet (dt) J ≈ 12-13, 2-3
H-3, H-4, H-5 (piperidine) ~1.2 - 1.8 Multiplet -
-CH₂- (ethyl) ~1.5 - 1.7 Multiplet J ≈ 7.5
-CH₃ (ethyl) ~0.8 - 1.0 Triplet (t) J ≈ 7.5

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The signals are typically sharp, and their chemical shifts are indicative of the type of carbon atom (e.g., carbonyl, quaternary, methylene).

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Boc) ~155
-C (CH₃)₃ (Boc) ~79 - 80
C-2 (piperidine) ~53 - 55
C-6 (piperidine) ~40 - 42
C-3, C-4, C-5 (piperidine) ~19 - 30
-C H₂- (ethyl) ~25 - 28
-C H₃ (ethyl) ~10 - 12

2D NMR Experiments: To confirm the assignments from ¹H and ¹³C NMR, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, showing the correlation between the methyl and methylene (B1212753) protons of the ethyl group, and the coupling network within the piperidine (B6355638) ring protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom, confirming the C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons, such as the carbonyl and the C(CH₃)₃ carbons of the Boc group, by observing their correlations with nearby protons.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise mass of the molecule, which in turn confirms its elemental composition. For this compound (molecular formula C₁₂H₂₃NO₂), HRMS analysis provides an experimentally measured mass that can be compared to the theoretically calculated mass with a high degree of accuracy (typically within 5 ppm). The protonated molecule [M+H]⁺ is commonly observed.

HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass [M+H]⁺

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) often involves the characteristic loss of isobutylene (B52900) (56 Da) or the entire tert-butyl group (57 Da), followed by the loss of carbon dioxide (44 Da) from the Boc protecting group, providing further structural confirmation. nih.gov

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule. The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Frequency (cm⁻¹)
C=O (Carbamate) Stretch ~1690 - 1700
C-H (Aliphatic) Stretch ~2850 - 2980
C-O (Ester) Stretch ~1160 - 1250

The strong absorption band around 1690-1700 cm⁻¹ is a definitive indicator of the carbonyl group within the Boc protecting group. rsc.org The presence of various C-H stretching frequencies confirms the aliphatic nature of the piperidine and ethyl substituents.

Chromatographic Techniques for Purity and Stereoisomer Analysis

Chromatographic methods are indispensable for assessing the chemical purity of this compound and for separating its enantiomers, as the carbon at position 2 is a chiral center.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of the compound and for resolving its (R)- and (S)-enantiomers.

Purity Analysis: A reversed-phase HPLC method, typically using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) (often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape), can effectively separate the target compound from synthesis-related impurities. nih.gov Detection is commonly achieved using a UV detector.

Stereoisomer Analysis: The separation of the enantiomers requires the use of a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely successful for this class of compounds. pdx.edu The separation can be achieved using normal-phase (e.g., heptane (B126788)/isopropanol) or polar organic mobile phases. rsc.orgpdx.edu The choice of mobile phase and column is critical for achieving baseline resolution of the two enantiomeric peaks.

Proposed Chiral HPLC Method Parameters

Parameter Description
Column Chiral Stationary Phase (e.g., Amylose or Cellulose-based, such as Chiralpak® series)
Mobile Phase Normal Phase: Heptane/Ethanol or Heptane/Isopropanol (B130326) (e.g., 90:10 v/v)
Flow Rate 0.5 - 1.5 mL/min
Detection UV at 210-220 nm

| Column Temperature | 20 - 40 °C |

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be used for purity assessment. However, care must be taken due to the thermal lability of the N-Boc protecting group, which can degrade at high injector temperatures. scispec.co.th

A successful GC analysis requires a well-deactivated column and optimized temperature settings to prevent analyte adsorption and decomposition. mdpi.com A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-1) is typically suitable. The temperature program would start at a low temperature and ramp up to elute the compound without causing degradation. GC-MS analysis provides both retention time data for purity assessment and mass spectra for peak identification, confirming the presence of the target compound and identifying potential impurities.

Table of Chemical Compounds

Compound Name
This compound
Deuterochloroform
Acetonitrile
Formic acid
Trifluoroacetic acid
Heptane
Isopropanol
Ethanol
Isobutylene

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone technique for the separation of enantiomers, enabling the accurate determination of enantiomeric excess (e.e.). This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation. High-performance liquid chromatography (HPLC) is the most common platform for this purpose.

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) or heptane and a polar modifier such as isopropanol or ethanol, is optimized to achieve baseline separation of the two enantiomers. The flow rate and column temperature are also critical parameters that are fine-tuned to maximize resolution. Detection is commonly achieved using a UV detector, as the carbamate (B1207046) group provides a chromophore.

Detailed Research Findings:

In the analysis of analogous chiral piperidine and related heterocyclic compounds, researchers have successfully employed various chiral chromatography conditions. For instance, the enantiomeric excess of N-tert-butylsulfinamide derivatives has been determined using Daicel Chiralcel AD or OJ columns with mobile phases consisting of isopropanol in hexane. rsc.org Similarly, the enantiomeric resolution of acidic compounds has been achieved using a tert-butylbenzoylated tartardiamide chiral stationary phase in normal-phase mode. nih.gov These examples highlight the versatility of chiral stationary phases and mobile phase compositions in resolving enantiomers of structurally diverse molecules.

The data obtained from a chiral chromatogram allows for the calculation of the enantiomeric excess, a measure of the purity of one enantiomer over the other, using the formula:

e.e. (%) = |(Areamajor - Areaminor) / (Areamajor + Areaminor)| x 100

Where Areamajor and Areaminor are the peak areas of the major and minor enantiomers, respectively.

Interactive Data Table: Hypothetical Chiral HPLC Separation Data for this compound Enantiomers

Parameter(R)-Enantiomer(S)-Enantiomer
Retention Time (min)12.515.2
Peak Area985001500
Resolution (Rs)-2.1
Enantiomeric Excess (%)-97.0%

This table presents hypothetical data to illustrate the typical output of a successful chiral HPLC separation for the purpose of determining enantiomeric excess.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. nih.gov This technique provides a detailed three-dimensional map of the electron density within a single crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.

The process begins with the growth of a high-quality single crystal of the enantiomerically pure compound, which can often be the most challenging step. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, the crystal structure can be solved and refined.

To determine the absolute configuration, anomalous dispersion effects are utilized. thieme-connect.de When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor becomes complex, leading to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). This phenomenon, known as resonant scattering, breaks the centrosymmetric nature of the diffraction pattern and allows for the assignment of the correct absolute stereochemistry. researchgate.net The Flack parameter is a critical value calculated during structure refinement that indicates whether the determined absolute configuration is correct; a value close to 0 confirms the assignment, while a value near 1 suggests the inverted structure is correct. nih.govresearchgate.net

Detailed Research Findings:

While the specific crystal structure of this compound is not publicly documented, the crystallographic analysis of a complex piperidine-containing molecule, SYA0340, illustrates the power of this technique. The absolute configuration of the S-enantiomer of this compound was unequivocally determined through single-crystal X-ray diffraction analysis. nih.gov The study reported detailed crystallographic data, including the crystal system (monoclinic), space group (P21), and unit cell dimensions. nih.gov Such data provides irrefutable proof of the molecule's three-dimensional arrangement in the solid state.

Interactive Data Table: Illustrative Crystallographic Data for a Chiral Piperidine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP21
a (Å)15.7212
b (Å)5.6548
c (Å)31.4047
β (°)93.158
Volume (Å3)2787.65
Flack Parameter~0

This table is based on published data for a complex piperidine derivative and serves to illustrate the type of information obtained from an X-ray crystallographic study. nih.gov

Q & A

Q. What are the recommended methods for synthesizing tert-Butyl 2-Ethylpiperidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of 2-ethylpiperidine. A common approach is to react 2-ethylpiperidine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP in a polar aprotic solvent (e.g., THF or dichloromethane) . Optimization may focus on:

  • Catalyst selection : DMAP accelerates the reaction but may require lower temperatures to minimize side reactions.
  • Solvent choice : Dichloromethane offers faster reaction kinetics compared to THF but requires rigorous drying.
  • Temperature control : Reactions are typically conducted at 0–25°C to prevent decomposition of the Boc group.
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product.

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and piperidine ring protons (δ 1.2–3.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (C12_{12}H23_{23}NO2_2, theoretical MW: 213.3 g/mol).
  • X-ray crystallography : If crystalline, SHELX software (e.g., SHELXL) can refine the structure and confirm stereochemistry .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) to assess purity (>95% is typical for research-grade material).

Q. What safety protocols are essential when handling this compound in the laboratory?

Key safety measures include:

  • Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile), lab coat, and safety goggles. For aerosolized particles, use NIOSH-certified respirators (e.g., P95) .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors or dust.
  • Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group .
  • Spill management : Absorb spills with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying experimental conditions?

Stability studies should be conducted under controlled conditions:

  • Thermal stability : Perform TGA/DSC to identify decomposition temperatures. Evidence suggests Boc-protected piperidines decompose above 150°C, but impurities (e.g., residual acids) may lower this threshold .
  • Hydrolytic stability : Monitor degradation in aqueous buffers (pH 1–13) via HPLC. The Boc group is labile under acidic conditions (e.g., TFA) but stable in neutral/basic media .
  • Light sensitivity : UV/Vis spectroscopy can detect photodegradation products; store samples in amber vials if light-sensitive .

Q. What strategies are effective for incorporating this compound into multi-step synthetic pathways (e.g., drug discovery)?

The compound serves as a versatile intermediate:

  • Deprotection : Use TFA or HCl/dioxane to remove the Boc group, exposing the piperidine amine for subsequent coupling (e.g., amide bond formation) .
  • Functionalization : Introduce substituents at the ethyl side chain via alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura with boronic esters, as seen in related piperidine-boronate derivatives) .
  • Stereochemical control : Chiral HPLC or enzymatic resolution may separate enantiomers if asymmetric synthesis is challenging .

Q. How do solvent polarity and reaction media influence the reactivity of this compound in nucleophilic substitution reactions?

Solvent effects are critical in SN2 reactions:

  • Polar aprotic solvents (DMF, DMSO): Enhance nucleophilicity of the piperidine nitrogen but may destabilize the Boc group.
  • Low-polarity solvents (toluene): Favor Boc stability but slow reaction kinetics.
  • Additives : Crown ethers (e.g., 18-crown-6) improve solubility of inorganic bases (K2_2CO3_3) in nonpolar solvents .
    Experimental design should balance reactivity and stability by screening solvents and additives via DoE (Design of Experiments).

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Feasible Synthetic Routes

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Reactant of Route 1
tert-Butyl 2-Ethylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-Ethylpiperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.